molecular formula C8H12N2S B1466728 1-(Thiophen-2-ylmethyl)azetidin-3-amine CAS No. 1488635-80-8

1-(Thiophen-2-ylmethyl)azetidin-3-amine

Cat. No.: B1466728
CAS No.: 1488635-80-8
M. Wt: 168.26 g/mol
InChI Key: XPKGSNJJXAINAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound consists of an azetidine ring substituted with a thiophen-2-ylmethyl group, making it an intriguing subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-amine typically involves the following steps:

    Synthetic Routes: The preparation of this compound often starts with the formation of the azetidine ring, followed by the introduction of the thiophen-2-ylmethyl group. Common synthetic routes include nucleophilic substitution reactions and cyclization processes.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to enhance the yield and purity of the final product.

    Industrial Production Methods: On an industrial scale, the production of this compound involves bulk manufacturing processes that ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)azetidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The azetidine ring and thiophen-2-ylmethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and transition metal catalysts. The reactions are often carried out under mild to moderate conditions to ensure the stability of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)azetidin-3-amine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes, providing insights into the mechanisms of various biological functions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with enhanced efficacy and reduced side effects.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes.

    Pathways Involved: By interacting with these targets, this compound can affect signaling pathways, metabolic processes, and cellular functions, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-(Thiophen-2-ylmethyl)azetidin-3-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Thiophen-2-ylmethyl)pyrrolidine and 1-(Thiophen-2-ylmethyl)piperidine share structural similarities with this compound.

    Uniqueness: The azetidine ring in this compound provides distinct chemical properties and reactivity compared to the pyrrolidine and piperidine analogs.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKGSNJJXAINAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-ylmethyl)azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-ylmethyl)azetidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(Thiophen-2-ylmethyl)azetidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(Thiophen-2-ylmethyl)azetidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(Thiophen-2-ylmethyl)azetidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(Thiophen-2-ylmethyl)azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.